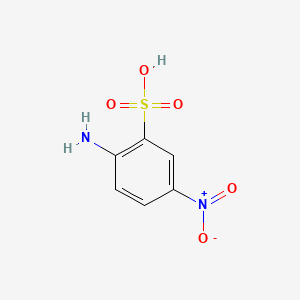

2-Amino-5-nitrobenzenesulfonic acid

Description

Properties

IUPAC Name |

2-amino-5-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,7H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTASFWDWBYFZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059139 | |

| Record name | Benzenesulfonic acid, 2-amino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96-75-3 | |

| Record name | 4-Nitroaniline-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 2-amino-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-5-nitrobenzenesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 2-amino-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 2-amino-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENESULFONIC ACID, 2-AMINO-5-NITRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1VW6T6H7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-nitrobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-nitrobenzenesulfonic acid, also known by its CAS number 96-75-3, is an important aromatic organic compound characterized by the presence of an amino group, a nitro group, and a sulfonic acid group attached to a benzene (B151609) ring.[1] This trifunctional nature makes it a versatile intermediate in the synthesis of a wide range of chemicals, particularly azo dyes and some pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its chemical reactivity, tailored for professionals in research and development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Amino-5-nitrobenzenesulfonic acid is presented in the table below. It is important to note that some of the data, particularly the boiling point and pKa, are estimated values due to the compound's tendency to decompose at high temperatures and the challenges in experimental determination.

| Property | Value | Reference |

| Molecular Formula | C6H6N2O5S | [4] |

| Molecular Weight | 218.19 g/mol | [4] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 196 °C (decomposes) | [5] |

| Boiling Point | Not available (decomposes) | [2] |

| Density | 1.559 g/cm³ (estimate) | [5] |

| Solubility in Water | Soluble | [2] |

| pKa | -1.01 ± 0.36 (Predicted) | |

| CAS Number | 96-75-3 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Amino-5-nitrobenzenesulfonic acid. Below is a summary of its key spectral features.

1H NMR Spectrum (Predicted)

Due to the limited availability of detailed experimental spectra in the public domain, a predicted 1H NMR spectrum is described. The aromatic region would be expected to show three protons with distinct chemical shifts and coupling patterns due to the substitution on the benzene ring.

13C NMR Spectrum

The 13C NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing nitro and sulfonic acid groups.

Infrared (IR) Spectrum

The IR spectrum of 2-Amino-5-nitrobenzenesulfonic acid is characterized by absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400-3200 | N-H stretching (primary amine) |

| 1550-1475 & 1350-1300 | N-O stretching (nitro group) |

| 1250-1120 & 1080-1010 | S=O stretching (sulfonic acid) |

| 3200-2500 | O-H stretching (sulfonic acid) |

| 1620-1580 | N-H bending (primary amine) |

UV-Vis Spectrum

In an acidic solution, 2-Amino-5-nitrobenzenesulfonic acid exhibits characteristic absorption maxima in the UV-Vis spectrum. The exact wavelengths of maximum absorbance (λmax) can be influenced by the solvent and pH.

Chemical Reactivity

The chemical behavior of 2-Amino-5-nitrobenzenesulfonic acid is governed by the interplay of its three functional groups.

-

Amino Group: The amino group is activating and ortho-, para-directing for electrophilic aromatic substitution. It can undergo diazotization when treated with nitrous acid, forming a diazonium salt. This intermediate is highly versatile and can be used to introduce a variety of other functional groups onto the aromatic ring.

-

Nitro Group: The nitro group is a strong deactivating and meta-directing group for electrophilic aromatic substitution. It can be readily reduced to an amino group using various reducing agents, such as tin or iron in acidic media, or through catalytic hydrogenation. This transformation is significant for the synthesis of diamino compounds.

-

Sulfonic Acid Group: The sulfonic acid group is also a deactivating and meta-directing group. It imparts water solubility to the molecule. Under certain conditions, it can be replaced by other functional groups, such as a hydroxyl group upon fusion with alkali.

The logical relationship of these key reactions is depicted in the following diagram:

Caption: Key chemical transformations of 2-Amino-5-nitrobenzenesulfonic acid.

Experimental Protocols

Synthesis of 2-Amino-5-nitrobenzenesulfonic Acid

A common laboratory-scale synthesis involves the sulfonation of p-nitroaniline.

Materials:

-

p-Nitroaniline

-

Concentrated sulfuric acid (98%)

-

Fuming sulfuric acid (oleum, 20% SO3)

-

Ice

-

Water

Procedure:

-

In a fume hood, carefully add p-nitroaniline to concentrated sulfuric acid with stirring.

-

Cool the mixture in an ice bath and slowly add fuming sulfuric acid, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently according to the specific protocol being followed.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

-

Once the reaction is complete, pour the mixture carefully onto crushed ice with stirring.

-

The product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water) to obtain pure 2-Amino-5-nitrobenzenesulfonic acid.

The workflow for this synthesis is illustrated below:

Caption: A typical laboratory workflow for the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Purity analysis and quantification of 2-Amino-5-nitrobenzenesulfonic acid can be effectively performed using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific column and system.

-

Standard of 2-Amino-5-nitrobenzenesulfonic acid of known purity

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase and degas it before use.

-

Preparation of Standard Solutions: Accurately prepare a stock solution of the standard in the mobile phase. From the stock solution, prepare a series of calibration standards of different concentrations.

-

Preparation of Sample Solution: Accurately weigh a sample of the synthesized product and dissolve it in a known volume of the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min

-

Injection volume: Typically 10-20 µL

-

Detection wavelength: Monitor the absorbance at a wavelength where the compound has a strong absorbance, determined from its UV-Vis spectrum.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the sample solution.

-

Determine the concentration and purity of the sample by comparing its peak area to the calibration curve.

-

Safety and Handling

2-Amino-5-nitrobenzenesulfonic acid should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-5-nitrobenzenesulfonic acid is a valuable and versatile chemical intermediate with a rich chemistry stemming from its three functional groups. This guide has provided a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and key experimental protocols for its synthesis and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. Benzenesulfonic acid, 2-amino-5-nitro- | C6H6N2O5S | CID 66786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-nitrobenzenesulfonic acid CAS:96-75-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. 2-amino-5-nitrobenzenesulfonic Acid | 96-75-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 2-Amino-5-nitrobenzenesulfonic acid [dyestuffintermediates.com]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to 2-Amino-5-nitrobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-Amino-5-nitrobenzenesulfonic acid. The information is intended for researchers, scientists, and professionals in drug development who are interested in the application of this compound as a chemical intermediate.

Core Molecular Structure and Properties

2-Amino-5-nitrobenzenesulfonic acid, also known as 4-Nitroaniline-2-sulfonic acid, is an organic compound with the chemical formula C₆H₆N₂O₅S.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a sulfonic acid group, an amino group, and a nitro group at positions 1, 2, and 5, respectively. This trifunctional nature makes it a versatile intermediate in organic synthesis, particularly in the production of azo dyes and potentially in the development of pharmaceutical compounds.[4]

Physicochemical Properties

The key physicochemical properties of 2-Amino-5-nitrobenzenesulfonic acid are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂O₅S | [1][2][3] |

| Molecular Weight | 218.19 g/mol | [1][2][3] |

| CAS Number | 96-75-3 | [2][5] |

| Appearance | Yellow crystalline powder | [6] |

| Melting Point | 196 °C (decomposes) | [1] |

| Density (estimate) | 1.559 g/cm³ | [1] |

| pKa | -1.01 ± 0.36 (Predicted) | [1] |

| Solubility | Soluble in water and ethanol | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-Amino-5-nitrobenzenesulfonic acid. The following tables summarize key spectroscopic data.

¹H and ¹³C NMR Spectroscopy (Sodium Salt Dihydrate in DMSO-d₆)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.9-7.2 | m | Aromatic Protons |

| ¹³C | 150-110 | - | Aromatic Carbons |

FTIR Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500-3300 | N-H stretch | Amino group |

| 3100-3000 | C-H stretch | Aromatic ring |

| 1630-1600 | N-H bend | Amino group |

| 1580-1560 | C=C stretch | Aromatic ring |

| 1530-1500 | Asymmetric N-O stretch | Nitro group |

| 1350-1330 | Symmetric N-O stretch | Nitro group |

| 1200-1150 | S=O stretch | Sulfonic acid group |

| 1050-1000 | S-O stretch | Sulfonic acid group |

Note: Assignments are based on typical infrared absorption frequencies for the respective functional groups.

UV-Vis Spectroscopy

| λmax (nm) | Solvent | Conditions |

| ~230, 260, 390 | Methanol | Acidic |

| ~250, 420 | - | Neutral |

Note: Data can be found on SpectraBase.[9]

Experimental Protocols

Synthesis of 2-Amino-5-nitrobenzenesulfonic Acid

A common synthetic route to 2-Amino-5-nitrobenzenesulfonic acid starts from p-nitrochlorobenzene. The protocol is a two-step process involving sulfonation followed by amination.

Step 1: Sulfonation of p-Nitrochlorobenzene

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add 100 g of p-nitrochlorobenzene and 100 g of 100% sulfuric acid.

-

Addition of Oleum (B3057394): With continuous stirring, add 280 g of oleum (25% sulfur trioxide) to the mixture.

-

Heating: Heat the reaction mixture to 100-110 °C and maintain this temperature until the p-nitrochlorobenzene has completely reacted.

-

Quenching and Salting Out: Pour the reaction mixture into a vessel containing 300 g of ice and 300 g of water. Add 200 g of sodium chloride to salt out the product.

-

Isolation: Allow the mixture to stand for 24 hours. Filter the precipitate and press to remove excess liquid, yielding approximately 280 g of moist filter cake of 4-nitro-1-chlorobenzene-2-sulfonic acid.

Step 2: Amination of 4-nitro-1-chlorobenzene-2-sulfonic acid

-

Autoclave Reaction: Place the moist filter cake from the previous step into an autoclave. Add an equal weight of concentrated ammonia (B1221849) solution (20%).

-

Heating: Heat the autoclave to 150 °C for 8 hours. The internal pressure will reach approximately 6 atmospheres.

-

Crystallization and Isolation: Upon cooling, the ammonium (B1175870) salt of 2-Amino-5-nitrobenzenesulfonic acid will crystallize as large, amber-colored cubes.

-

Neutralization: The final product, 2-Amino-5-nitrobenzenesulfonic acid, is obtained by neutralizing the ammonium salt. The isolated product weight is approximately 100 g.

Visualizations

Experimental Workflow: Synthesis of an Azo Dye

The following diagram illustrates the experimental workflow for the synthesis of an azo dye using 2-Amino-5-nitrobenzenesulfonic acid as the diazo component and a generic coupling agent. This is a primary application of the title compound.[10]

Biological Relevance: General Metabolism of Nitroaromatic Compounds

While no specific signaling pathways involving 2-Amino-5-nitrobenzenesulfonic acid have been identified in the current literature, its nitroaromatic structure is relevant to drug development due to potential metabolic pathways that can lead to bioactivation or detoxification. The following diagram illustrates the general metabolic pathways for nitroaromatic compounds in biological systems.[11]

Conclusion

2-Amino-5-nitrobenzenesulfonic acid is a well-characterized chemical intermediate with significant applications in the dye industry. Its potential utility in pharmaceutical synthesis is an area that warrants further investigation, particularly concerning the biological activities of its derivatives. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this versatile molecule. Future studies are needed to elucidate any specific roles of this compound or its derivatives in biological signaling pathways.

References

- 1. chembk.com [chembk.com]

- 2. Benzenesulfonic acid, 2-amino-5-nitro- | C6H6N2O5S | CID 66786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-nitrobenzenesulfonic acid [dyestuffintermediates.com]

- 4. 2-amino-5-nitrobenzenesulfonic Acid | 96-75-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. 96-75-3|2-Amino-5-nitrobenzenesulfonic acid|BLD Pharm [bldpharm.com]

- 6. 2-Amino-5-nitrobenzenesulfonic acid CAS:96-75-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. benchchem.com [benchchem.com]

- 11. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-amino-5-nitrobenzenesulfonic acid, a key intermediate in the production of various dyes and pharmaceuticals. This document outlines the core synthetic strategies, detailed experimental protocols, and quantitative data to support research, development, and manufacturing activities.

Core Synthesis Pathways

There are two primary industrial routes for the synthesis of 2-amino-5-nitrobenzenesulfonic acid. The traditional and most widely practiced method begins with p-nitrochlorobenzene. An alternative pathway involves the direct sulfonation of p-nitroaniline. Each route presents distinct advantages and challenges in terms of reagent availability, reaction conditions, yield, and purity of the final product.

Pathway 1: Synthesis from p-Nitrochlorobenzene

This well-established, two-step process involves the sulfonation of p-nitrochlorobenzene to form an intermediate, 2-chloro-5-nitrobenzenesulfonic acid, followed by amination to yield the final product.[1]

Logical Relationship of Pathway 1

Caption: Synthesis of 2-Amino-5-nitrobenzenesulfonic acid from p-Nitrochlorobenzene.

Pathway 2: Synthesis from p-Nitroaniline

A more direct, though potentially less selective, approach is the direct sulfonation of p-nitroaniline.[1] This method avoids the use of a halogenated starting material but requires careful control of reaction conditions to ensure the desired regioselectivity of the sulfonation.[1]

Logical Relationship of Pathway 2

References

An In-depth Technical Guide to 4-Nitroaniline-2-sulfonic acid: Properties, Uses, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitroaniline-2-sulfonic acid, also known as 2-amino-5-nitrobenzenesulfonic acid, is a significant organic intermediate with the chemical formula C₆H₆N₂O₅S. Its molecular structure, featuring an aniline (B41778) ring substituted with a nitro group, a sulfonic acid group, and an amino group, imparts a unique reactivity that makes it a valuable precursor in various chemical syntheses. This technical guide provides a comprehensive overview of its properties, primary applications, and detailed experimental protocols relevant to its synthesis, purification, and analysis, tailored for professionals in research and development.

Chemical and Physical Properties

4-Nitroaniline-2-sulfonic acid is typically a yellow to brownish crystalline powder.[1] It is soluble in water.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₆N₂O₅S | |

| Molar Mass | 218.19 g/mol | [1] |

| Appearance | Yellow to brownish crystalline powder | [1] |

| Melting Point | Decomposes before melting | [1] |

| Solubility | Soluble in water | [1] |

| Density | Approx. 1.67 g/cm³ | [1] |

| pKa (sulfonic acid group) | Approx. 1-2 | [1] |

| CAS Number | 96-75-3 | [2] |

Spectroscopic Data

-

¹H and ¹³C NMR: The proton and carbon nuclear magnetic resonance spectra are crucial for confirming the substitution pattern on the aromatic ring. Predicted ¹³C NMR data for 4-nitroaniline (B120555) is available and can be used as a comparative reference.[3][4][5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, asymmetric and symmetric stretching of the nitro group, and the S=O and S-O stretching vibrations of the sulfonic acid group.[6]

-

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of 4-nitroaniline in various solvents shows characteristic absorption bands that can be used for quantitative analysis and to study electronic transitions within the molecule.[7] The absorbance of 4-nitroaniline is often measured around 380-410 nm.[1][8]

Uses and Applications

4-Nitroaniline-2-sulfonic acid is a versatile intermediate with significant applications in the chemical industry, particularly in the synthesis of dyes and pharmaceuticals.

Dye Synthesis

The primary application of 4-Nitroaniline-2-sulfonic acid is as a diazo component in the synthesis of azo dyes. The presence of the amino group allows for diazotization, followed by coupling with various aromatic compounds to produce a wide range of colors.[9] This process is a cornerstone of the dye manufacturing industry.

Pharmaceutical Intermediate

In the pharmaceutical sector, 4-Nitroaniline-2-sulfonic acid serves as a key building block for the synthesis of more complex molecules. The reactive functional groups on the molecule, including the amino, nitro, and sulfonic acid moieties, allow for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, providing a new site for functionalization, and the sulfonic acid group can be derivatized to form sulfonamides, a class of compounds with diverse pharmacological activities. There is also research suggesting its potential use in combination with antibiotics like Ofloxacin to enhance their solubility and bioavailability.[2]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 4-Nitroaniline-2-sulfonic acid. These protocols are intended as a guide for laboratory work and should be adapted and optimized as necessary.

Synthesis of 4-Nitroaniline-2-sulfonic acid

A common method for the synthesis of 4-Nitroaniline-2-sulfonic acid is the sulfonation of o-nitroaniline.[10]

Materials:

-

o-Nitroaniline

-

Concentrated sulfuric acid

-

A suitable solvent (e.g., a mixture of monochlorobenzene and dichlorobenzene)[10]

-

Sodium carbonate solution

-

Saturated salt water

-

Anhydrous sodium sulfite (B76179)

-

Hydrochloric acid

Procedure:

-

In a four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, add the mixed solvent and o-nitroaniline.[10]

-

While stirring, heat the mixture in an oil bath to melt the o-nitroaniline.[10]

-

Slowly add concentrated sulfuric acid to form the salt.[10]

-

After salt formation is complete, slowly raise the temperature to 160°C and maintain for 5 hours to carry out the dehydration and transposition reaction.[10]

-

During the reaction, continuously drip in and evaporate the solvent to maintain a constant volume in the reactor.[10]

-

After the reaction, cool the mixture and pour out the solvent.[10]

-

Add water and a small amount of anhydrous sodium sulfite and stir until dissolved.[10]

-

Adjust the pH to 8-9 with a sodium carbonate solution and filter to remove any residue.[10]

-

Transfer the filtrate to saturated salt water, add a small amount of anhydrous sodium sulfite, and then acidify with hydrochloric acid to a pH of 2.2.[10]

-

Allow the solution to stand for complete crystallization.[10]

-

Filter the crystals, wash with cold water, and dry to obtain the 2-nitroaniline-4-sulfonic acid product.[10]

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical for successful purification.

General Procedure:

-

Solvent Selection: Identify a suitable solvent in which 4-Nitroaniline-2-sulfonic acid is highly soluble at elevated temperatures and poorly soluble at room temperature. Water is a potential solvent given the compound's solubility.[11]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Nitroaniline-2-sulfonic acid in a minimum amount of the hot solvent to form a saturated solution.[12][13]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

-

Cooling and Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[12][14]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[12][14]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]

-

Drying: Dry the purified crystals, for example, by drawing air through the Büchner funnel or in a drying oven at an appropriate temperature.[14]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

Example HPLC Method Parameters:

-

Column: A C18 reverse-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm) is a suitable starting point.[15]

-

Mobile Phase: A gradient elution using a mixture of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) and/or methanol).[15][16][17]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[15]

-

Detection: UV detection at a wavelength where the compound has significant absorbance, such as 265 nm or near its λmax.[15]

-

Injection Volume: 5 µL.[15]

-

Column Temperature: 25°C.[15]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 4-Nitroaniline-2-sulfonic acid.

Diazotization and Azo Coupling Pathway

This diagram illustrates the fundamental chemical pathway for the use of 4-Nitroaniline-2-sulfonic acid in azo dye synthesis.

Toxicology and Safety

4-Nitroaniline-2-sulfonic acid should be handled with care in a laboratory setting. While a comprehensive toxicological profile for this specific compound is not thoroughly investigated, information from its parent compound, 4-nitroaniline, and general safety data sheets provide important guidance.[13][18]

-

Toxicity: 4-Nitroaniline is toxic by inhalation, ingestion, and skin absorption.[19] It may cause respiratory irritation.[18] The LD₅₀ in rats (oral) for 4-nitroaniline is 750.0 mg/kg.[19]

-

Carcinogenicity: No component of 4-Nitroaniline-2-sulfonic acid at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[18]

-

Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.[18] Work in a well-ventilated area or a fume hood.[18]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1] Keep the container tightly closed and protected from direct sunlight and moisture.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[18]

Conclusion

4-Nitroaniline-2-sulfonic acid is a chemical intermediate of significant industrial importance, particularly in the synthesis of dyes and as a precursor in pharmaceutical manufacturing. Its unique chemical structure provides a versatile platform for a variety of chemical transformations. This guide has provided an in-depth overview of its properties, applications, and essential experimental protocols to aid researchers and professionals in their work with this compound. As with all chemical procedures, appropriate safety precautions should be strictly followed.

References

- 1. ccount-chem.com [ccount-chem.com]

- 2. 4-NITRO-2-SULFOANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. mt.com [mt.com]

- 4. 4-Nitroaniline(100-01-6) 13C NMR spectrum [chemicalbook.com]

- 5. frontiersrj.com [frontiersrj.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. benchchem.com [benchchem.com]

- 10. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Home Page [chem.ualberta.ca]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]

- 16. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. capotchem.cn [capotchem.cn]

- 19. globalscientificjournal.com [globalscientificjournal.com]

Spectroscopic Profile of 2-Amino-5-nitrobenzenesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-5-nitrobenzenesulfonic acid (CAS No. 96-75-3).[1][2] This document is intended as a centralized resource for the structural characterization of this important chemical intermediate, widely used in the synthesis of dyes and pigments.[3] The data presented herein is a compilation of predicted and reported values from various spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key predicted and expected spectroscopic data for 2-Amino-5-nitrobenzenesulfonic acid, providing a quantitative basis for its identification and characterization.

Table 1: ¹H and ¹³C NMR Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

| ¹H NMR Data (Predicted) | |||

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.0-7.2 | d (doublet) | JH3-H4 ≈ 8-9 Hz |

| H-4 | ~8.0-8.2 | dd (doublet of doublets) | JH4-H3 ≈ 8-9 Hz, JH4-H6 ≈ 2-3 Hz |

| H-6 | ~8.3-8.5 | d (doublet) | JH6-H4 ≈ 2-3 Hz |

| -NH₂ | Variable | br s (broad singlet) | N/A |

| ¹³C NMR Data (Predicted) | |

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1-SO₃H | ~145-150 |

| C2-NH₂ | ~140-145 |

| C5-NO₂ | ~148-153 |

| C3, C4, C6 | ~115-130 |

NMR data is predicted and may vary based on solvent and experimental conditions.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Expected)

FT-IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | ~3300-3500 |

| Nitro (-NO₂) | Asymmetric N=O Stretch | ~1500-1560 |

| Symmetric N=O Stretch | ~1335-1385 | |

| Sulfonic Acid (-SO₃H) | Asymmetric S=O Stretch | ~1150-1250 |

| Symmetric S=O Stretch | ~1030-1080 | |

| Broad O-H Stretch | ~2800-3200 | |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

| C-H Stretch | >3000 |

Table 3: UV-Visible (UV-Vis) Spectroscopy Data

| Parameter | Value |

| λmax | Data not available |

Table 4: Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The expected exact mass for 2-Amino-5-nitrobenzenesulfonic acid (C₆H₆N₂O₅S) is approximately 218.19 g/mol .[1][2][4]

| Ion Type | Predicted m/z |

| [M+H]⁺ | 219.0070 |

| [M-H]⁻ | 217.0002 |

| [M+Na]⁺ | 241.9890 |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of 2-Amino-5-nitrobenzenesulfonic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-nitrobenzenesulfonic acid and dissolve it in a suitable deuterated solvent, such as DMSO-d₆, to a final volume of 0.6-0.7 mL in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Use tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Parameters: Acquire data over a spectral width of approximately -2 to 12 ppm.

-

¹³C NMR Parameters: Utilize a proton-decoupled pulse program.

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)

-

Background Spectrum: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid 2-Amino-5-nitrobenzenesulfonic acid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol (B129727) or water).

-

Solution Preparation: Prepare a dilute solution of 2-Amino-5-nitrobenzenesulfonic acid. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Sample Measurement: Place the sample solution in a 1 cm path length quartz cuvette and record the UV-Vis spectrum over a range of 200-800 nm.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a non-volatile compound like this, electrospray ionization (ESI) is a suitable technique.

-

Ionization: Ionize the sample in either positive or negative ion mode.

-

Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z).

-

Fragmentation (MS/MS): To obtain structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 2-Amino-5-nitrobenzenesulfonic acid.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Benzenesulfonic acid, 2-amino-5-nitro- | C6H6N2O5S | CID 66786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-nitrobenzenesulfonic acid [dyestuffintermediates.com]

- 3. 2-amino-5-nitrobenzenesulfonic Acid | 96-75-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 2-Amino-5-nitrobenzenesulfonic acid | 96-75-3 | Benchchem [benchchem.com]

Technical Guide to the Safety and Handling of 2-Amino-5-nitrobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 2-Amino-5-nitrobenzenesulfonic acid (CAS No. 96-75-3). The information herein is intended to support laboratory safety protocols and risk assessments in research and development settings.

Chemical Identification and Physical Properties

2-Amino-5-nitrobenzenesulfonic acid is an organic compound used as an intermediate in the synthesis of various dyes and potentially in pharmaceutical development.[1][2]

Table 1: Physical and Chemical Properties of 2-Amino-5-nitrobenzenesulfonic acid

| Property | Value | Citation |

| CAS Number | 96-75-3 | [3][4] |

| Molecular Formula | C₆H₆N₂O₅S | [3][4] |

| Molecular Weight | 218.19 g/mol | [3][4] |

| Appearance | Yellow crystalline powder | [5] |

| Melting Point | 196 °C (decomposes) | [6] |

| Boiling Point | Data not available | [5] |

| Density | 1.559 g/cm³ (estimate) | [6] |

| Solubility | Soluble in water and ethanol | [5] |

| Vapor Pressure | Data not available | [3] |

| Flash Point | Data not available | [3] |

| Autoignition Temperature | Data not available |

Hazard Identification and GHS Classification

The primary hazard associated with 2-Amino-5-nitrobenzenesulfonic acid is serious eye irritation.[7]

Table 2: GHS Hazard Classification for 2-Amino-5-nitrobenzenesulfonic acid

| Hazard Class | Category | Hazard Statement | Citation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation | [7] |

Signal Word: Warning

Hazard Pictogram:

Toxicological Information

Table 3: Summary of Toxicological Data for 2-Amino-5-nitrobenzenesulfonic acid

| Toxicity Endpoint | Route of Exposure | Species | Value | Citation |

| Acute Oral Toxicity (LD50) | Oral | --- | Data not available | |

| Acute Dermal Toxicity (LD50) | Dermal | --- | Data not available | |

| Acute Inhalation Toxicity (LC50) | Inhalation | --- | Data not available |

Occupational Exposure Limits

Currently, there are no established occupational exposure limits (e.g., PEL, TLV) for 2-Amino-5-nitrobenzenesulfonic acid from major regulatory bodies such as OSHA or ACGIH.[8]

First Aid Measures

In the event of exposure to 2-Amino-5-nitrobenzenesulfonic acid, the following first aid procedures should be followed promptly.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3] Seek immediate medical attention.[3]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] If irritation persists, seek medical attention.[3]

-

Inhalation: Remove the individual from the area of exposure to fresh air.[8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[8]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

-

Handling: Avoid contact with eyes, skin, and clothing.[8] Avoid breathing dust.[8] Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Take precautionary measures against static discharges.[8]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[2] Opened containers must be carefully resealed and kept upright to prevent leakage.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling 2-Amino-5-nitrobenzenesulfonic acid.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safe cleanup and containment.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides may be formed.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[3]

-

Conditions to Avoid: Data not available.

-

Incompatible Materials: Data not available.

-

Hazardous Decomposition Products: Carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[3]

Experimental Protocols

The following are generalized experimental protocols for assessing the safety of a chemical like 2-Amino-5-nitrobenzenesulfonic acid. These protocols are based on OECD guidelines and should be adapted and performed by qualified professionals.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

-

Objective: To determine the potential for 2-Amino-5-nitrobenzenesulfonic acid to cause eye irritation or corrosion.

-

Test System: Albino rabbit.

-

Procedure:

-

A single animal is initially used.

-

A dose of 0.1 mL (for liquids) or not more than 100 mg (for solids) of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

-

The eyelids are held together for about one second.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.

-

If severe irritation or corrosion is observed, the test is terminated. If the initial test shows no or mild irritation, the response is confirmed using up to two additional animals.

-

-

Evaluation: The scores are used to classify the substance according to its eye irritation potential.

Acute Dermal Toxicity (Based on OECD Test Guideline 402)

-

Objective: To determine the acute toxicity of 2-Amino-5-nitrobenzenesulfonic acid when applied to the skin.

-

Test System: Rat, rabbit, or guinea pig.

-

Procedure:

-

The test substance is applied uniformly over a shaved area of at least 10% of the body surface.

-

The treated area is covered with a porous gauze dressing for 24 hours.

-

A limit test at a dose of 2000 mg/kg body weight is typically performed first.

-

If no mortality or significant toxicity is observed, no further testing is required.

-

If toxicity is observed, a full study with multiple dose groups is conducted to determine the LD50.

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

-

Evaluation: The LD50 value is calculated to classify the substance for acute dermal toxicity.

Acute Inhalation Toxicity (Based on OECD Test Guideline 403)

-

Objective: To determine the acute toxicity of 2-Amino-5-nitrobenzenesulfonic acid upon inhalation.

-

Test System: Rat.

-

Procedure:

-

Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber.

-

The exposure duration is typically 4 hours.

-

A limit test at a concentration of 5 mg/L (for dusts/mists) or 20,000 ppm (for gases) may be performed.

-

If no mortality or significant toxicity is observed, no further testing is required.

-

If toxicity is observed, a full study with multiple concentration groups is conducted to determine the LC50.

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

-

Evaluation: The LC50 value is calculated to classify the substance for acute inhalation toxicity.

Disposal Considerations

Dispose of 2-Amino-5-nitrobenzenesulfonic acid and any contaminated materials in accordance with local, state, and federal regulations.[8] Do not allow the chemical to enter drains or waterways.[8]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. It is the responsibility of the user to conduct a thorough risk assessment and to implement appropriate safety procedures based on the specific conditions of use. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. 2-Amino-5-nitrobenzene sulfonic acid | CAS 96-75-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Benzenesulfonic acid, 2-amino-5-nitro- | C6H6N2O5S | CID 66786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 5. restoredcdc.org [restoredcdc.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. store.astm.org [store.astm.org]

Physical and chemical characteristics of 2-Amino-5-nitrobenzenesulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics, synthesis, and analysis of 2-Amino-5-nitrobenzenesulfonic acid. The information is intended for professionals in research, development, and pharmaceutical sciences.

Core Physical and Chemical Properties

2-Amino-5-nitrobenzenesulfonic acid is an organic compound that appears as a yellow crystalline powder.[1] It serves as a crucial intermediate in the synthesis of various dyes and pigments, particularly azo dyes.[1][2][3]

The quantitative properties of 2-Amino-5-nitrobenzenesulfonic acid are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₅S | [3][4][5][6] |

| Molar Mass | 218.19 g/mol | [3][4][5][7] |

| CAS Number | 96-75-3 | [3][4][5] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 196 °C | [4] |

| Solubility | Soluble in water and ethanol | [1] |

| Density (estimate) | 1.559 - 1.727 g/cm³ | [4][7] |

| pKa (predicted) | -1.01 ± 0.36 | [4] |

Chemical Reactivity and Signaling Pathways

The chemical behavior of 2-Amino-5-nitrobenzenesulfonic acid is dictated by its three functional groups: the amino (-NH₂), nitro (-NO₂), and sulfonic acid (-SO₃H) groups.[8] These groups provide multiple reaction sites, making the compound a versatile building block in organic synthesis.[8]

-

Amino Group (-NH₂): The primary aromatic amine is a key site for functionalization. It can undergo diazotization when treated with nitrous acid at low temperatures to form a diazonium salt.[8] This diazonium salt is a highly valuable intermediate for creating the chromophoric azo linkage (-N=N-) characteristic of azo dyes.[8] The amino group can also be acetylated to form an acetamido group, which serves as a protecting group to prevent unwanted side reactions during subsequent transformations.[8]

-

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing. A significant reaction pathway involves its reduction to a second amino group, yielding 2,5-diaminobenzenesulfonic acid.[8] This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., using Palladium on carbon) or chemical reduction with metals in acidic media (e.g., iron or tin with HCl).[8]

-

Sulfonic Acid Group (-SO₃H): This group confers high water solubility to the molecule.[8] It is also a versatile handle for further chemical modifications. For instance, it can be converted into a more reactive sulfonyl chloride (-SO₂Cl) intermediate by reacting with a chlorinating agent like phosphorus oxychloride (POCl₃).[8] This intermediate can then be readily converted into a variety of sulfonamide derivatives.[8]

The following diagram illustrates the primary reactive pathways of 2-Amino-5-nitrobenzenesulfonic acid.

References

- 1. 2-Amino-5-nitrobenzenesulfonic acid CAS:96-75-3 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 2. 2-amino-5-nitrobenzenesulfonic Acid | 96-75-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. 2-Amino-5-nitrobenzenesulfonic acid [dyestuffintermediates.com]

- 4. chembk.com [chembk.com]

- 5. Benzenesulfonic acid, 2-amino-5-nitro- | C6H6N2O5S | CID 66786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthonix, Inc > 96-75-3 | 2-Amino-5-nitrobenzenesulfonic acid [synthonix.com]

- 7. pinpools.com [pinpools.com]

- 8. 2-Amino-5-nitrobenzenesulfonic acid | 96-75-3 | Benchchem [benchchem.com]

Solubility Profile of 2-Amino-5-nitrobenzenesulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-5-nitrobenzenesulfonic acid (CAS No. 96-75-3). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing the available qualitative information and detailed experimental protocols to enable researchers to determine precise solubility data for their specific applications.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for 2-Amino-5-nitrobenzenesulfonic acid in various solvents at different temperatures. The compound is qualitatively described as being soluble in water and ethanol.[1] For a structurally related compound, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, a solubility of 1 to 5 mg/mL at 21.5°C (70.7°F) has been reported. While this provides an estimate, direct experimental determination for 2-Amino-5-nitrobenzenesulfonic acid is recommended for accurate assessments.

The following table summarizes the available qualitative solubility information.

| Solvent | Temperature | Solubility |

| Water | Not Specified | Soluble[1] |

| Ethanol | Not Specified | Soluble[1] |

Experimental Protocols for Solubility Determination

To empower researchers to generate precise and reliable solubility data, this section details a comprehensive experimental protocol based on the widely accepted shake-flask method, followed by quantitative analysis.

Principle of the Shake-Flask Method

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined using a suitable analytical method.

Materials and Equipment

-

2-Amino-5-nitrobenzenesulfonic acid (solid, high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, buffers at various pH values)

-

Conical flasks or vials with airtight stoppers

-

Orbital shaker or magnetic stirrer with temperature control

-

Thermostatic water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 2-Amino-5-nitrobenzenesulfonic acid.

Figure 1. Experimental workflow for determining the solubility of 2-Amino-5-nitrobenzenesulfonic acid.

Quantitative Analysis of the Saturated Solution

The concentration of 2-Amino-5-nitrobenzenesulfonic acid in the filtered saturated solution can be determined using various analytical techniques. The choice of method will depend on the properties of the compound and the available instrumentation.

This method is suitable if 2-Amino-5-nitrobenzenesulfonic acid has a significant absorbance in the UV-Vis region and the solvent does not interfere.

-

Procedure:

-

Prepare a series of standard solutions of 2-Amino-5-nitrobenzenesulfonic acid of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the appropriately diluted, filtered saturated solution.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

-

Procedure:

-

Develop a suitable HPLC method, including the choice of column, mobile phase, flow rate, and detector wavelength.

-

Prepare a series of standard solutions of 2-Amino-5-nitrobenzenesulfonic acid of known concentrations.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area versus concentration.

-

Inject the appropriately diluted, filtered saturated solution into the HPLC system and record the peak area.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Logical Classification of Solubility

The solubility of an organic acid can be systematically classified by testing its solubility in a series of solvents with different properties. The following diagram illustrates a logical pathway for such a classification.

Figure 2. Logical pathway for the classification of a compound's solubility.

Given that 2-Amino-5-nitrobenzenesulfonic acid possesses both an acidic sulfonic acid group and a basic amino group, it is expected to be soluble in both acidic and basic aqueous solutions, as well as in water to some extent due to the formation of a zwitterion.

Conclusion

References

An In-depth Technical Guide to 2-Amino-5-nitrobenzenesulfonic Acid and Its Chemical Equivalents

This technical guide provides a comprehensive overview of 2-Amino-5-nitrobenzenesulfonic acid, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document outlines its various synonyms, chemical and physical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Synonyms

2-Amino-5-nitrobenzenesulfonic acid is known by a variety of names in scientific literature and chemical databases. An extensive list of these synonyms is provided below for clear identification and cross-referencing.

Table 1: Synonyms and Identifiers for 2-Amino-5-nitrobenzenesulfonic acid

| Type | Identifier |

| IUPAC Name | 2-amino-5-nitrobenzenesulfonic acid[1] |

| CAS Number | 96-75-3[1][2][3] |

| Common Synonyms | 4-Nitroaniline-2-sulfonic acid[1][3], P-Nitroaniline-o-sulfonic acid[1][4][5], 4-Nitro-2-sulfoaniline[1][3][4][6], p-nitroanilin-o-sulphonic acid[1], 2-Amino-5-nitrobenzenesulphonic acid[1][5] |

| Systematic Names | Benzenesulfonic acid, 2-amino-5-nitro-[1] |

| Other Identifiers | NSC 7540[1], EINECS 202-531-5[1], BRN 2654142[1] |

Physicochemical Properties

The physical and chemical characteristics of 2-Amino-5-nitrobenzenesulfonic acid are crucial for its application in various experimental and industrial settings. The following table summarizes its key quantitative properties.

Table 2: Physicochemical Data of 2-Amino-5-nitrobenzenesulfonic acid

| Property | Value |

| Molecular Formula | C6H6N2O5S[1][7][8] |

| Molecular Weight | 218.19 g/mol [1][2][7][8] |

| Appearance | Yellow crystalline powder[9] |

| Melting Point | 196 °C (decomposes)[5][6][7] |

| Density | ~1.67 g/cm³[10] |

| Solubility | Soluble in water and ethanol[9] |

| pKa | -1.01 ± 0.36 (Predicted)[7] |

Experimental Protocols

The synthesis of 2-Amino-5-nitrobenzenesulfonic acid is a well-established process in organic chemistry. Below is a detailed methodology for its preparation from p-nitrochlorobenzene.

Synthesis of 2-Amino-5-nitrobenzenesulfonic acid

This protocol describes a two-step process involving the sulfonation of p-nitrochlorobenzene followed by amination.[2][11]

Step 1: Sulfonation of p-Nitrochlorobenzene

-

In a suitable reaction vessel, combine 100 grams of p-nitrochlorobenzene with 100 grams of 100% sulfuric acid.[11]

-

With continuous stirring, slowly add 280 grams of oleum (B3057394) (containing 25% sulfur trioxide).[11]

-

Heat the reaction mixture to 100-110 °C and maintain this temperature until all the p-nitrochlorobenzene has reacted.[11]

-

Carefully pour the reaction mixture onto a mixture of 300 grams of ice and 300 grams of water.[11]

-

Precipitate the product by adding 200 grams of sodium chloride.[11]

-

Allow the mixture to stand for 24 hours to ensure complete precipitation.[11]

-

Filter the solid product and press it to remove excess liquid. This will yield approximately 280 grams of the moist sodium salt of 4-nitrochlorobenzene-2-sulfonic acid.[11]

Step 2: Amination of 4-Nitrochlorobenzene-2-sulfonic acid

-

Transfer the filter cake from the previous step into an autoclave.

-

Add an equal weight of concentrated ammonia (B1221849) (20%) to the autoclave.[11]

-

Heat the autoclave to 150 °C for 8 hours. The internal pressure will reach approximately 6 atmospheres.[11]

-

After the reaction is complete, allow the autoclave to cool. The ammonium (B1175870) salt of 2-Amino-5-nitrobenzenesulfonic acid will crystallize as large, amber-colored cubes.[11]

-

Isolate the crystalline product. The expected yield is about 100 grams.[11]

-

To obtain the free acid, neutralize the ammonium salt.[11]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 2-Amino-5-nitrobenzenesulfonic acid.

Caption: Synthesis workflow for 2-Amino-5-nitrobenzenesulfonic acid.

Applications in Chemical Synthesis

2-Amino-5-nitrobenzenesulfonic acid is a versatile intermediate, primarily utilized in the synthesis of azo dyes.[3][8][9] The presence of the amino, nitro, and sulfonic acid groups allows for a variety of chemical transformations. For instance, the amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of dyes.[2] Furthermore, the nitro group can be selectively reduced to an amino group, opening pathways to the synthesis of diaminobenzenesulfonic acid derivatives, which are also valuable in dye and polymer chemistry.[2]

The following diagram illustrates the logical relationship of its functional groups to its role as a dye intermediate.

Caption: Functional group reactivity and applications.

References

- 1. Benzenesulfonic acid, 2-amino-5-nitro- | C6H6N2O5S | CID 66786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-nitrobenzenesulfonic acid | 96-75-3 | Benchchem [benchchem.com]

- 3. 2-amino-5-nitrobenzenesulfonic Acid | 96-75-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. pschemicals.com [pschemicals.com]

- 5. chembk.com [chembk.com]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. 2-Amino-5-nitrobenzenesulfonic acid [dyestuffintermediates.com]

- 9. nbinnochem.com [nbinnochem.com]

- 10. ccount-chem.com [ccount-chem.com]

- 11. prepchem.com [prepchem.com]

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzenesulfonic Acid

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1][2] Their synthesis is a fundamental process in industrial and laboratory organic chemistry.[1] 2-Amino-5-nitrobenzenesulfonic acid is a valuable intermediate in the production of azo dyes. The presence of an amino group allows for diazotization, while the nitro group, an electron-withdrawing entity, can deepen the color of the resulting dye. This document provides a detailed protocol for the synthesis of an azo dye using 2-Amino-5-nitrobenzenesulfonic acid as the diazo component and 2-naphthol (B1666908) as the coupling component. The general synthesis is a two-step process: the diazotization of the primary aromatic amine, followed by an azo coupling reaction with an electron-rich partner like a phenol (B47542) or naphthol.[1][3]

Experimental Protocols

The synthesis is divided into two primary protocols: the diazotization of the amine and the subsequent coupling reaction to form the azo dye.

Protocol 1: Diazotization of 2-Amino-5-nitrobenzenesulfonic Acid

This protocol details the conversion of the primary aromatic amine group of 2-Amino-5-nitrobenzenesulfonic acid into a reactive diazonium salt.[1][3] This is achieved by reaction with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong mineral acid.[1] Maintaining a low temperature is critical as diazonium salts are unstable at higher temperatures.[1]

Materials:

-

2-Amino-5-nitrobenzenesulfonic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a 250 mL beaker, create a fine suspension by mixing 1.82 g (0.01 mol) of 2-Amino-5-nitrobenzenesulfonic acid with a solution of 5 mL of concentrated hydrochloric acid and 20 mL of water.[3]

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.[3]

-

Separately, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.[3]

-

Add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15-20 minutes. It is crucial to maintain the reaction temperature below 5 °C throughout the addition.[3]

-

After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C.[3]

-

Confirm the completion of the diazotization reaction by testing for the presence of excess nitrous acid. A drop of the reaction mixture streaked on starch-iodide paper should produce an immediate blue-black color.[3]

-

The resulting diazonium salt solution is highly reactive and should be used immediately for the subsequent coupling reaction.[1][3]

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the electrophilic aromatic substitution reaction between the freshly prepared diazonium salt and 2-naphthol to form the final azo dye.[3][4]

Materials:

-

Diazonium salt solution (from Protocol 1)

-

2-Naphthol

-

10% Sodium Hydroxide (B78521) (NaOH) solution

-

Distilled water

-

Ice

Procedure:

-

In a separate 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.[3]

-

Cool this solution to 0-5 °C in an ice bath.[3]

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cooled 2-naphthol solution with constant and efficient stirring. A colored precipitate of the azo dye will form immediately.[1][3]

-

Maintain the temperature below 5 °C and continue to stir the mixture for 2-3 hours, allowing it to gradually warm to room temperature to ensure the coupling reaction is complete.[3]

-

Isolate the crude dye by vacuum filtration using a Buchner funnel.[3]

-

Wash the filtered precipitate thoroughly with cold distilled water until the filtrate becomes neutral.[3]

-

Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.[1][3]

-

Dry the purified dye in a vacuum oven at 60 °C.[3]

Data Presentation

The following table summarizes the quantitative data for the reactants used in the synthesis protocol.

| Step | Reactant | Molar Mass ( g/mol ) | Moles (mol) | Mass / Volume |

| Diazotization | 2-Amino-5-nitrobenzenesulfonic acid | 218.19[5] | 0.01 | 1.82 g[3] |

| Concentrated HCl | - | - | 5 mL[3] | |

| Sodium Nitrite (NaNO₂) | 69.00 | 0.01 | 0.7 g[3] | |

| Azo Coupling | 2-Naphthol | 144.17 | 0.01 | 1.44 g[3] |

| 10% Sodium Hydroxide | - | - | 30 mL[3] |

Visualization

The following diagram illustrates the experimental workflow for the synthesis of azo dyes using 2-Amino-5-nitrobenzenesulfonic acid.

Caption: Workflow for Azo Dye Synthesis.

Applications

Azo dyes derived from 2-Amino-5-nitrobenzenesulfonic acid have various applications. They can be utilized as analytical reagents; for example, a dye synthesized by coupling with 4,5-diphenyl imidazole (B134444) has been used for the spectrophotometric determination of Copper (II) and Ferric (III) ions.[1] Furthermore, the sulfonic acid group enhances water solubility and can improve the affinity of the dye for polar substrates like textile fibers, making them suitable for use in the textile industry.[1] The presence of the carboxylic acid group can also be used to create reactive dyes that form covalent bonds with fibers.[3]

References

Application Notes and Protocols: 2-Amino-5-nitrobenzenesulfonic Acid as a Dye Intermediate in the Textile Industry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-5-nitrobenzenesulfonic acid as a crucial intermediate in the synthesis of various dyes for the textile industry. Detailed experimental protocols, quantitative data, and safety information are presented to guide researchers in their work with this compound.

Introduction

2-Amino-5-nitrobenzenesulfonic acid (CAS No: 96-75-3) is an aromatic compound containing an amino group, a nitro group, and a sulfonic acid group.[1] This specific arrangement of functional groups makes it a valuable precursor in the synthesis of a wide range of colorants, particularly azo dyes. The amino group can be readily converted into a diazonium salt, which then acts as an electrophile in coupling reactions with various aromatic compounds to form dyes. The presence of the electron-withdrawing nitro and sulfonic acid groups influences the final color and properties of the dye, such as solubility and fastness.[2][3]

Applications in Dye Synthesis

2-Amino-5-nitrobenzenesulfonic acid is a versatile intermediate used in the production of several classes of dyes, including acid, direct, and mordant dyes.[4] Its primary application is as a diazo component in the synthesis of azo dyes. The sulfonic acid group enhances the water solubility of the resulting dyes, making them suitable for dyeing hydrophilic fibers like wool, silk, and nylon.

Some of the synthetic dyes that utilize 2-Amino-5-nitrobenzenesulfonic acid as an intermediate include:

-

C.I. Mordant Orange 15

-

C.I. Acid Black 66

-

C.I. Acid Violet 1

-

C.I. Direct Red 75

-

C.I. Direct Blue 29

-

C.I. Direct Blue 43[1]

The general synthetic pathway involves two main steps: the diazotization of 2-Amino-5-nitrobenzenesulfonic acid and the subsequent coupling reaction with an appropriate coupling component.[5]

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye using 2-Amino-5-nitrobenzenesulfonic acid.

Protocol 1: Diazotization of 2-Amino-5-nitrobenzenesulfonic Acid

This protocol describes the conversion of the primary aromatic amine group of 2-Amino-5-nitrobenzenesulfonic acid into a diazonium salt.[2][5]

Materials:

-

2-Amino-5-nitrobenzenesulfonic acid (1.0 eq.)

-

Concentrated Hydrochloric Acid (HCl) (3.0 eq.)

-

Sodium Nitrite (B80452) (NaNO₂) (1.0-1.1 eq.)

-

Distilled water

-

Ice

-

Starch-iodide paper

Procedure:

-

In a beaker, create a suspension of 2-Amino-5-nitrobenzenesulfonic acid in a mixture of concentrated hydrochloric acid and water. Stir vigorously to form a fine suspension.[2]

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is critical to maintain this low temperature as diazonium salts are unstable at higher temperatures.[5][6]

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.[2]

-

Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.[2]

-

After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C.[2]

-

Check for the completion of diazotization by streaking a drop of the reaction mixture on starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying the reaction is complete.[2]

-

The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.[2][5]

Protocol 2: Azo Coupling Reaction

This protocol details the reaction of the freshly prepared diazonium salt with a coupling component (e.g., 2-naphthol) to form a colored azo dye.[2]

Materials:

-

Diazonium salt solution from Protocol 1

-

2-Naphthol (B1666908) (or other suitable coupling component)

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled water

-

Ice

Procedure:

-

In a separate beaker, dissolve the coupling component (e.g., 1.44 g of 2-naphthol for a 0.01 mol scale reaction) in a 10% sodium hydroxide solution.[2]

-

Cool the solution of the coupling component to 0-5 °C in an ice bath.[2]

-

Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cooled solution of the coupling component. A colored precipitate of the azo dye should form immediately.[2][5]

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[5]

-

Isolate the crude dye by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.[5]

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.[5]

Caption: Step-by-step experimental protocol for dye synthesis.

Quantitative Data and Performance

The performance of a dye is evaluated based on several factors, including chemical yield, purity, and fastness properties. The presence of the nitro group in 2-Amino-5-nitrobenzenesulfonic acid can enhance the properties of the resulting dyes compared to those derived from unsubstituted intermediates.[7]

| Performance Metric | Dye from 2-Amino-5-nitrobenzenesulfonic Acid |

| Chemical Yield (%) | 85 - 92% |

| Purity (by HPLC) | > 98% |

| Light Fastness (ISO 105-B02) | 6 - 7 |

| Wash Fastness (ISO 105-C06) | 4 - 5 |

| Rubbing Fastness (ISO 105-X12) - Dry | 5 |

| Rubbing Fastness (ISO 105-X12) - Wet | 4 - 5 |

| Thermal Stability (°C) | > 250°C |

| Note: The data presented in this table is illustrative and based on typical results for azo dyes derived from this intermediate. Actual results may vary depending on the specific reaction conditions and coupling components used.[7] |

Analytical Methods